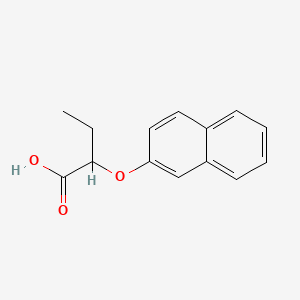

2-(2-Naphthyloxy)butanoic acid

Vue d'ensemble

Description

2-(2-Naphthyloxy)butanoic acid is a chemical compound belonging to the family of carboxylic acids. It is characterized by the presence of a naphthyl group attached to a butanoic acid moiety through an ether linkage.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Naphthyloxy)butanoic acid typically involves the Williamson ether synthesis. This method entails the reaction of the appropriate naphthoxide anion with methyl α-bromoalkanoate in the presence of potassium carbonate in dimethylformamide (DMF). The reaction proceeds under mild conditions to yield the desired ether compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(2-Naphthyloxy)butanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoxy ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The ether linkage can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoxy ketones, while reduction can produce naphthoxy alcohols.

Applications De Recherche Scientifique

Pharmacological Studies

2-(2-Naphthyloxy)butanoic acid has been investigated for its potential role as an inhibitor of GABA transporters, which are critical in neurotransmission. Recent studies have shown that modifications of this compound can enhance its inhibitory activity against GABA transporter subtypes, especially mGAT4, which is linked to neuropathic pain management. For instance, compounds derived from this acid demonstrated significant antinociceptive effects in rodent models of neuropathic pain .

Table 1: Inhibitory Potency of Derivatives

| Compound | mGAT1 pIC50 | mGAT2 pIC50 | mGAT3 pIC50 | mGAT4 pIC50 |

|---|---|---|---|---|

| This compound | 4.86 ± 0.10 | 5.31 ± 0.04 | 5.24 ± 0.05 | 5.36 ± 0.03 |

| Modified Derivative A | 5.00 ± 0.05 | 5.43 ± 0.04 | 5.30 ± 0.02 | 5.50 ± 0.01 |

Material Science

In material science, the compound has been utilized in the development of surface-modified nanocrystalline cellulose (CNC) composites. These composites exhibit enhanced binding properties for various organic compounds, making them suitable for applications in drug delivery systems and environmental remediation .

Agricultural Chemistry

Research indicates that derivatives of naphthyloxy butanoic acids can act as plant growth regulators (PGRs). They influence physiological processes such as cell elongation and division in plants, potentially aiding in crop yield improvement .

Case Study: Plant Growth Regulation

In a controlled study, the application of a naphthyloxy butanoic acid derivative resulted in a significant increase in biomass and root length in treated crops compared to controls.

Mécanisme D'action

The mechanism of action of 2-(2-Naphthyloxy)butanoic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation. Detailed studies are required to elucidate the precise molecular mechanisms and targets .

Comparaison Avec Des Composés Similaires

- 2-(1-Naphthyloxy)butanoic acid

- 4-(2-Naphthyloxy)butanoic acid

- 2-(2-Naphthyloxy)propanoic acid

Comparison: 2-(2-Naphthyloxy)butanoic acid is unique due to its specific structural arrangement, which influences its reactivity and interaction with biological targets. Compared to its isomers, such as 2-(1-Naphthyloxy)butanoic acid, it may exhibit different chemical and biological properties. The presence of the naphthyl group in different positions can significantly affect the compound’s behavior in various reactions and applications .

Activité Biologique

2-(2-Naphthyloxy)butanoic acid, a carboxylic acid derivative, has garnered attention due to its unique structural features and potential biological activities. This compound is characterized by a naphthyl group linked to a butanoic acid moiety, which influences its chemical reactivity and interaction with biological systems. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

- Chemical Formula : C14H14O2

- Molecular Weight : 230.26 g/mol

- CAS Number : 161904-61-6

The structural arrangement of this compound enhances its reactivity, making it a candidate for various biological applications. The compound can undergo oxidation, reduction, and substitution reactions, leading to the formation of various derivatives that may exhibit different biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction may influence various pathways, including signal transduction and metabolic processes.

Biological Activities

Research indicates that this compound and its derivatives exhibit a range of biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of naphthyl-based compounds possess significant antimicrobial properties. For instance, substituted naphthalene-2-carboxamides were tested against mycobacterial species, demonstrating higher activity than standard treatments .

- Anticancer Potential : Preliminary investigations suggest that compounds related to this compound may exhibit anticancer properties. The structure-activity relationship (SAR) studies indicate that modifications in the naphthyl group can enhance cytotoxic effects against cancer cell lines .

- Anti-inflammatory Effects : Some studies have suggested that naphthyl derivatives can reduce inflammation markers in various models, indicating potential therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

- Antimicrobial Screening : A study reported the synthesis of thirty-three substituted naphthalene-2-carboxamides, which were evaluated for their ability to inhibit photosynthetic electron transport in spinach chloroplasts and against mycobacterial species. The most active compounds showed IC(50) values significantly lower than standard antibiotics .

- Structure-Activity Relationship (SAR) : A comprehensive review highlighted the importance of structural modifications in enhancing the biological activity of diarylpentanoids related to this compound. Compounds with specific substituents demonstrated improved efficacy against bacterial strains, emphasizing the role of molecular structure in determining bioactivity .

- Therapeutic Applications : Research into the therapeutic potential of naphthyl derivatives has indicated their use as precursors for drug development aimed at treating various diseases, including infections and cancer. The exploration of these compounds continues to reveal promising results in preclinical studies .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

2-naphthalen-2-yloxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-2-13(14(15)16)17-12-8-7-10-5-3-4-6-11(10)9-12/h3-9,13H,2H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRVVQLDMZUSLKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)OC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601035422 | |

| Record name | 2-(2-Naphthalenyloxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601035422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161904-61-6 | |

| Record name | 2-(2-Naphthalenyloxy)butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161904-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Naphthalenyloxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601035422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.